molecular formula C14H12BrN3O5 B5353370 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone

2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone

Cat. No.: B5353370
M. Wt: 382.17 g/mol
InChI Key: LORJZAZUZWTKNK-ZZXKWVIFSA-N
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Description

2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as Br-PEITC and is known for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Br-PEITC involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. Br-PEITC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Additionally, Br-PEITC has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Br-PEITC has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, Br-PEITC has been found to inhibit the activity of specific proteins involved in cancer cell proliferation and survival. Furthermore, Br-PEITC has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Br-PEITC in lab experiments is its potential therapeutic applications. Br-PEITC has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. Additionally, Br-PEITC has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using Br-PEITC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Br-PEITC. One potential direction is the development of new drug formulations that can improve its solubility in water and enhance its bioavailability. Additionally, further studies are needed to understand the mechanism of action of Br-PEITC and its potential therapeutic applications. Furthermore, studies are needed to determine the safety and efficacy of Br-PEITC in clinical trials. Overall, the study of Br-PEITC has the potential to lead to the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of Br-PEITC involves the reaction of 2-bromo-5-nitrophenylacetic acid with ethyl vinyl ether in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain Br-PEITC. The overall yield of the synthesis process is approximately 50%.

Scientific Research Applications

Br-PEITC has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. Additionally, Br-PEITC has been found to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.

Properties

IUPAC Name

2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O5/c1-2-23-10-5-4-9(15)7-8(10)3-6-11-16-13(19)12(18(21)22)14(20)17-11/h3-7H,2H2,1H3,(H2,16,17,19,20)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORJZAZUZWTKNK-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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